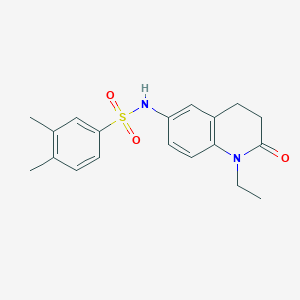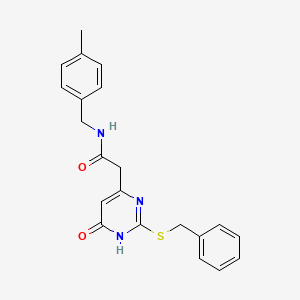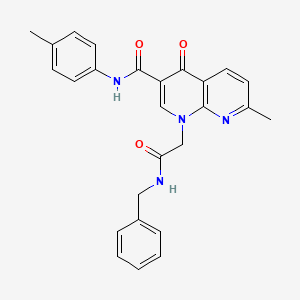![molecular formula C17H16N4OS B2679823 2-[2-(1H-indol-3-yl)acetyl]-N-phenyl-1-hydrazinecarbothioamide CAS No. 153595-90-5](/img/structure/B2679823.png)
2-[2-(1H-indol-3-yl)acetyl]-N-phenyl-1-hydrazinecarbothioamide
Vue d'ensemble
Description
The compound “2-[2-(1H-indol-3-yl)acetyl]-N-phenyl-1-hydrazinecarbothioamide” is a derivative of indole . Indole derivatives are known for their wide range of biological activities, which include roles in the synthesis of various organic compounds .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of N-[2-(1H-indol-3-yl)Acetyl]Arylsulfonohydrazides was initiated by esterification of 2-(1H-indol-3-yl)acetic acid with a catalytic amount of sulfuric acid in ethanol to form ethyl 2-(1H-indol-3-yl)acetate. This was then reacted with hydrazine hydrate in methanol to achieve 2-(1H-indol-3-yl)acetohydrazide. The corresponding hydrazide was reacted with a variety of arylsulfonyl chlorides in sodium carbonate solution to afford N-[2-(1H-indol-3-yl)acetyl]arylsulfonohydrazides .Applications De Recherche Scientifique
Synthesis and Biological Screening
The synthesis of derivatives of "2-[2-(1H-indol-3-yl)acetyl]-N-phenyl-1-hydrazinecarbothioamide" has been a subject of interest due to their potential antibacterial and antifungal activities. A study by Siddiqui and Alam (2016) reported the synthesis of new derivatives that were evaluated for their antibacterial and antifungal activity. These compounds showed significant inhibition against various strains such as S. aureus and E. coli, suggesting their potential as antimicrobial agents (Siddiqui & Alam, 2016).
Anticonvulsant and Toxicity Evaluation
Another critical area of application is the evaluation of anticonvulsant activities. Siddiqui, Alam, and Ahsan (2008) synthesized a series of derivatives to assess their anticonvulsant potential and toxicity. Their findings revealed that some compounds demonstrated comparable anticonvulsant activity to standard drugs, highlighting their potential in epilepsy treatment (Siddiqui, Alam, & Ahsan, 2008).
Photochromic Properties
The photochromic behavior of indole thiosemicarbazide derivatives, including compounds similar to "this compound," has been investigated for applications in materials science. Che et al. (2019) explored the reversible photochromic properties of these compounds in various states, such as amorphous powder, solution, and nanofiber, offering insights into their potential for developing photoresponsive materials (Che et al., 2019).
Propriétés
IUPAC Name |
1-[[2-(1H-indol-3-yl)acetyl]amino]-3-phenylthiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4OS/c22-16(10-12-11-18-15-9-5-4-8-14(12)15)20-21-17(23)19-13-6-2-1-3-7-13/h1-9,11,18H,10H2,(H,20,22)(H2,19,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSQZTVDZCIDKCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)NNC(=O)CC2=CNC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Propyl 4-[7-(dimethylcarbamoyloxy)-4-oxo-2-(trifluoromethyl)chromen-3-yl]oxybenzoate](/img/structure/B2679747.png)
![(2S)-2-[3-(Methoxymethyl)phenyl]propanoic acid](/img/structure/B2679748.png)


![4-bromo-N-(5-oxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2679752.png)
![[2-(1,1-Difluoroethyl)pyridin-4-yl]methanamine](/img/structure/B2679753.png)




![2-((2-oxo-2-phenylethyl)thio)-3-phenyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2679762.png)
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-5-nitrobenzo[b]thiophene-2-carboxamide](/img/structure/B2679763.png)